3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine
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Overview
Description
3-(2-(Methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
The synthesis of 3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the condensation of 5-amino-3-methylpyrazole with an appropriate aldehyde or ketone to form the pyrazolo[1,5-a]pyrazine core. This intermediate is then further functionalized through a series of reactions, including alkylation and amination, to introduce the methoxymethyl and propan-1-amine groups .
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
3-(2-(Methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine would depend on its specific biological targetThese interactions can modulate the activity of these targets, leading to changes in cellular function and ultimately producing a biological effect .
Comparison with Similar Compounds
3-(2-(Methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and the specific substituents present.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also have a fused ring structure but contain a triazole ring instead of a pyrazole ring.
6,7-Dihydropyrazolo[1,5-a]pyrimidines: These compounds are structurally similar but contain a pyrimidine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H22N4O |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
3-[2-(methoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-10-7-16-12(6-11(14-16)9-17-2)8-15(10)5-3-4-13/h6,10H,3-5,7-9,13H2,1-2H3 |
InChI Key |
IDEQWIBOGSGYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC(=N2)COC)CN1CCCN |
Origin of Product |
United States |
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